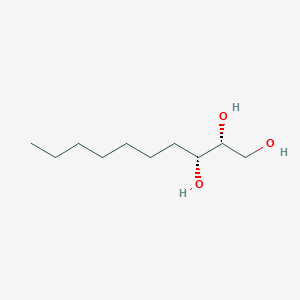
(2R,3R)-Decane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Decane-1,2,3-triol is an organic compound characterized by its three hydroxyl groups attached to a decane backbone. This compound is a stereoisomer, specifically an enantiomer, due to its chiral centers at the second and third carbon atoms. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Decane-1,2,3-triol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2R,3R)-decane-2,3-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of decane-2,3-dione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Decane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: Decane-2,3-dione.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
Scientific Research Applications
(2R,3R)-Decane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of (2R,3R)-Decane-1,2,3-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Decane-1,2,3-triol: The enantiomer of (2R,3R)-Decane-1,2,3-triol with similar chemical properties but different biological activities.
Decane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A related compound with two hydroxyl groups instead of three.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its ability to form multiple hydrogen bonds enhances its reactivity and interaction with biological molecules.
Properties
CAS No. |
74867-37-1 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2R,3R)-decane-1,2,3-triol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-9(12)10(13)8-11/h9-13H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
NRQTTYGIVFAJLQ-NXEZZACHSA-N |
Isomeric SMILES |
CCCCCCC[C@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCCCCCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
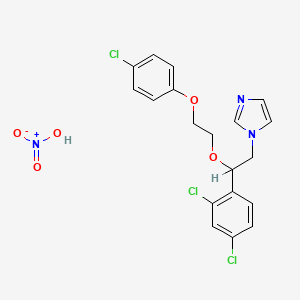
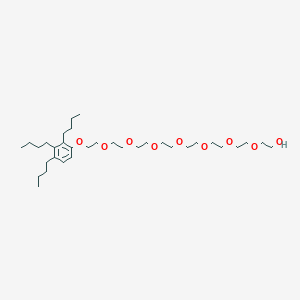
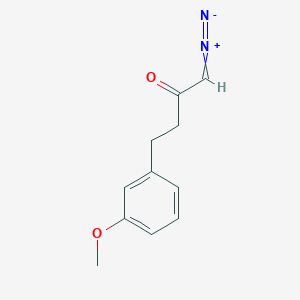
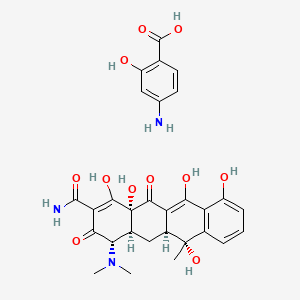
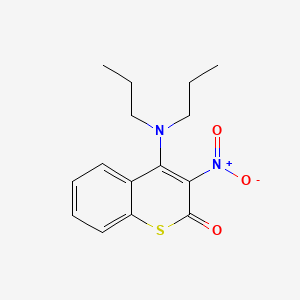
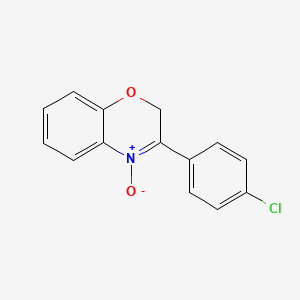
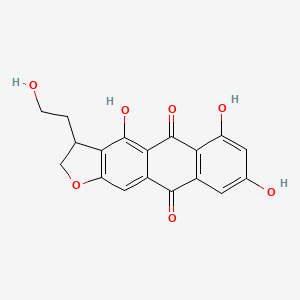
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)



